N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds containing a thiazole ring, such as the one , often involves reactions with a mixture of hydrazine and different aromatic aldehydes . For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes were heated during the initial stage of reaction .Molecular Structure Analysis
The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Due to its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications
Antiprotozoal and Antimicrobial Applications
Research has identified compounds structurally related to N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide as potent antiprotozoal agents. Studies on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines reveal their strong DNA affinity and significant in vitro and in vivo activities against protozoal infections such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2004). Additionally, various derivatives have demonstrated antimicrobial activities, providing a base for further pharmacological studies and drug development (Cakmak et al., 2022); (Başoğlu et al., 2013).
Cancer Research
In the realm of cancer research, derivatives of the compound have shown promising results as inhibitors of specific growth factors and receptors, indicating potential applications in anticancer therapy. For instance, certain derivatives have been explored for their ability to inhibit the epidemal growth factor receptor (EGFR), demonstrating potent anticancer activities against various cancer cell lines (Lan et al., 2017). This highlights the compound's relevance in designing new therapeutic agents targeting cancer.
Molecular and Structural Studies
The synthesis and structural characterization of compounds related to N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide have contributed significantly to the understanding of molecular interactions and the development of novel materials. Studies involving single-crystal X-ray diffraction, density functional theory (DFT) modeling, and Hirshfeld surface analysis have provided insights into their molecular and electronic structures, noncovalent interactions, and potential applications in various domains including antimicrobial activity (Cakmak et al., 2022).
Electrophilic Substitution Reactions
The compound and its analogs have been subjects of study in organic synthesis, particularly in reactions involving electrophilic substitution. These studies not only broaden the understanding of the chemical reactivity of furan-2-carboxamide derivatives but also open pathways for the synthesis of novel compounds with potential biological and pharmaceutical applications (Aleksandrov et al., 2017).
Mechanism of Action
Thiazoles
are a type of compound that includes a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . They have been associated with a wide range of activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Indole derivatives
, on the other hand, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
properties
IUPAC Name |
N-[4-[3-[2-(2-methoxyphenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-26-16-6-3-2-5-14(16)10-11-21-18(24)9-8-15-13-28-20(22-15)23-19(25)17-7-4-12-27-17/h2-7,12-13H,8-11H2,1H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRLZOILUPUHFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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